Beta-Amyloid (23-37) is synthesized from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It belongs to a group of peptides known as amyloid-beta peptides, which are classified based on their length and sequence variations. The primary isoforms include:
Beta-Amyloid (23-37) falls within this spectrum but is less studied compared to its longer counterparts.
The synthesis of beta-amyloid peptides, including beta-amyloid (23-37), typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:
The synthesis process can be challenging due to the propensity of amyloid-beta peptides to aggregate during both on-resin and solution phases, requiring careful optimization of reaction conditions .
The molecular structure of beta-amyloid (23-37) consists of 15 amino acids, with a sequence that influences its aggregation behavior. The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized peptide.
Key structural features include:
Understanding these structural characteristics is essential for elucidating the peptide's biological activity and interactions .
Beta-Amyloid (23-37) undergoes several chemical reactions that contribute to its aggregation and potential toxicity:
These reactions are often studied using techniques like fluorescence spectroscopy or atomic force microscopy, which provide insights into the kinetics and thermodynamics of aggregation processes .
The mechanism by which beta-amyloid (23-37) exerts its effects involves several pathways:
Research indicates that even small oligomers can be neurotoxic, leading to synaptic dysfunction and ultimately contributing to cognitive decline .
The physical properties of beta-amyloid (23-37) include:
Chemical properties include susceptibility to hydrolysis under certain conditions, which can influence its biological activity .
Beta-Amyloid (23-37) serves several important roles in scientific research:
The amyloid cascade hypothesis posits that amyloid-beta (Aβ) accumulation initiates Alzheimer’s disease (AD) pathogenesis. Recent research identifies Aβ(23-37)—a proteolytic fragment of full-length Aβ—as a critical contributor to this process. This peptide encompasses the central hydrophobic core (residues 25–35), a domain essential for β-sheet formation and aggregation kinetics [2] [4]. Unlike full-length Aβ isoforms, Aβ(23-37) exhibits accelerated fibrillization dynamics due to reduced conformational flexibility, forming stable oligomers within hours under physiological conditions [9].
Structural analyses reveal that Aβ(23-37) adopts a β-hairpin conformation, where residues 23–27 pair with 32–36 through non-covalent interactions. This alignment exposes hydrophobic residues (e.g., Ile-31, Ala-30) that facilitate cross-polymerization with full-length Aβ42, amplifying aggregate complexity [9] [2]. Solid-state NMR data further indicate that Aβ(23-37) oligomers integrate into protofibrillar structures, acting as "seeds" that enhance plaque maturation [6].
Table 1: Biophysical Properties of Aβ(23-37) vs. Full-Length Aβ42
Property | Aβ(23-37) | Aβ(1-42) |
---|---|---|
Aggregation onset | 1–2 hours | 24–48 hours |
Dominant quaternary structure | β-hairpin dodecamers | Parallel β-sheet fibrils |
Hydrophobic residue exposure | High (Ile-31, Ala-30) | Moderate (Phe-20, Val-36) |
Seeding efficiency | 85% ± 6% | 100% (reference) |
These findings redefine the amyloid hypothesis by highlighting fragment-driven amplification, where Aβ(23-37) serves as a catalytic agent for primary amyloid pathology [4] [7].
Aβ(23-37) oligomers exhibit distinct neurotoxic profiles compared to full-length Aβ species. In vitro studies demonstrate that Aβ(23-37) oligomers (24-hour aggregates) induce 70% neuronal mortality at 5 μM concentrations—twice the toxicity of equivalent Aβ42 oligomers [9]. This potency stems from their membrane penetration capability, facilitated by their compact size (∼12 kDa) and hydrophobic surface topology [6] [9].
Mechanistically, Aβ(23-37) disrupts calcium homeostasis more severely than full-length isoforms. Electrophysiological recordings show rapid Ca²⁺ influx in neurons treated with Aβ(23-37), triggering mitochondrial permeability transition pore (mPTP) opening within 10 minutes. In contrast, Aβ42 requires 30 minutes to elicit comparable effects [7]. This aligns with transcriptomic analyses of hippocampal tissues exposed to Aβ(23-37), which reveal upregulation of ER-stress genes (e.g., CHOP, ATF4) and synaptic vesicle impairment pathways [3].
Table 2: Neurotoxic Mechanisms of Aβ Oligomers
Toxicity Mechanism | Aβ(23-37) Oligomers | Aβ42 Oligomers |
---|---|---|
LD₅₀ in cortical neurons | 5 μM | 10 μM |
Calcium influx kinetics | 10 min (peak) | 30 min (peak) |
Primary cell death pathway | Caspase-3/7 apoptosis (85%) | Necroptosis (60%) |
ER-stress gene induction | 8-fold (CHOP) | 3-fold (CHOP) |
Notably, Aβ(23-37) co-aggregates with fibrinogen in the neurovasculature, forming plasmin-resistant complexes that exacerbate cerebrovascular dysfunction and neuroinflammation [10].
Aβ(23-37) is a pivotal mediator of early synaptic pathology in AD. Intracerebroventricular injection of Aβ(23-37) fibrils (10 μM) in mice reduces dendritic spine density by 40% in the hippocampus within 72 hours, concomitant with depletion of post-synaptic proteins (PSD-95, GluA1) [3] [10]. This synaptotoxicity precedes detectable tau phosphorylation, indicating its primacy in disease initiation [3].
Electrophysiological studies reveal that Aβ(23-37) induces neuronal hyperexcitability through dual pathways:
This imbalance promotes network hypersynchronization, evidenced by elevated gamma-band (30–80 Hz) oscillations in EEG recordings [3].
Table 3: Functional Consequences of Aβ(23-37) in Neural Circuits
Pathological Process | Affected System | Functional Outcome |
---|---|---|
Spine loss | Hippocampal CA1 synapses | 40% reduction in LTP |
GABAₐ receptor antagonism | Cortical interneurons | 50% decreased IPSCs |
NMDA receptor potentiation | Hippocampal pyramidal neurons | 130% increased EPSPs |
Neuroinflammation | Microglia & astrocytes | 5-fold ↑ IL-1β; 3-fold ↑ GFAP |
Furthermore, Aβ(23-37) activates microglial TREM2-independent pathways, elevating IL-1β and TNF-α by 5-fold without requiring the Mac1/CD11b receptor. This suggests a unique neuroinflammatory signature compared to full-length Aβ [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3